Methyl 4-(cyanomethoxy)benzoate Methyl 4-(cyanomethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 137988-24-0
VCID: VC21295330
InChI: InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)OCC#N
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

Methyl 4-(cyanomethoxy)benzoate

CAS No.: 137988-24-0

Cat. No.: VC21295330

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(cyanomethoxy)benzoate - 137988-24-0

Specification

CAS No. 137988-24-0
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name methyl 4-(cyanomethoxy)benzoate
Standard InChI InChI=1S/C10H9NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,7H2,1H3
Standard InChI Key ISLSUSBRICMLQB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCC#N
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCC#N

Introduction

Methyl 4-(cyanomethoxy)benzoate is an organic compound belonging to the class of benzoate esters, characterized by a methyl ester group attached to a benzene ring substituted with a cyanomethoxy group. This compound has garnered attention in chemical research due to its potential applications in organic synthesis and material science.

Synthesis

The synthesis of methyl 4-(cyanomethoxy)benzoate typically involves substitution reactions where a cyanomethoxy group is introduced onto a benzoic acid derivative. The process may use reagents such as cyanogen bromide or cyanogen chloride in the presence of base catalysts to achieve the desired substitution.

Applications

Methyl 4-(cyanomethoxy)benzoate serves as an intermediate in chemical research and industrial applications:

  • Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical industries.

  • Material Science: The compound's functional groups make it suitable for designing polymers or advanced materials with specific properties.

  • Medicinal Chemistry: Although specific biological activity data is limited, compounds with similar structures have been explored for their potential pharmacological effects.

Analytical Data

Analytical characterization of methyl 4-(cyanomethoxy)benzoate typically includes:

  • NMR Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and structural integrity.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the cyano (-CN) stretch around 2200 cm⁻¹ and ester carbonyl (C=O) stretch near 1730 cm⁻¹.

Safety and Handling

As with many organic compounds, proper safety protocols should be followed when handling methyl 4-(cyanomethoxy)benzoate:

  • Toxicity: Limited data available; handle with care to avoid inhalation or skin contact.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Disposal: Follow local regulations for chemical waste disposal.

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